molecular formula C12H9BrO B145970 2-Bromo-2'-acetonaphthone CAS No. 613-54-7

2-Bromo-2'-acetonaphthone

Cat. No.: B145970
CAS No.: 613-54-7
M. Wt: 249.1 g/mol
InChI Key: YHXHHGDUANVQHE-UHFFFAOYSA-N
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Description

2-Bromo-2'-acetonaphthone: is an organic compound with the molecular formula C12H9BrO 2-Bromo-2′-acetonaphthone . This compound is characterized by the presence of a bromomethyl group attached to a naphthyl ketone structure. It appears as a purple-brownish crystalline powder and is used in various chemical applications .

Biochemical Analysis

Biochemical Properties

2-Bromo-2’-acetonaphthone plays a significant role in biochemical reactions. It has been used as a derivatization reagent for the determination of fatty acids extracted from Botryococcus braunii by HPLC It interacts with these fatty acids to form derivatives that can be easily detected and quantified

Molecular Mechanism

It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may have different properties and interactions compared to the original compounds, potentially leading to changes in enzyme activity, gene expression, and other molecular processes

Metabolic Pathways

It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2'-acetonaphthone can be synthesized through the bromination of 2-acetonaphthone. The reaction typically involves the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2'-acetonaphthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride

Major Products:

    Substitution Reactions: Formation of substituted naphthyl ketones.

    Oxidation Reactions: Formation of naphthyl carboxylic acids.

    Reduction Reactions: Formation of naphthyl alcohols

Scientific Research Applications

2-Bromo-2'-acetonaphthone is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2'-acetonaphthone is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to its phenyl analogs. The naphthyl group provides additional stability and allows for more complex chemical transformations .

Properties

IUPAC Name

2-bromo-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHHGDUANVQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210199
Record name Bromomethyl 2-naphthyl ketone
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-54-7
Record name 2-(Bromoacetyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-54-7
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Record name Bromomethyl 2-naphthyl ketone
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Record name 2-Bromo-2'-acetonaphthone
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Record name Bromomethyl 2-naphthyl ketone
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Record name Bromomethyl 2-naphthyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-(Bromoacetyl)naphthalene acts as an alkylating agent, specifically targeting the methionine-192 residue located within the active site of α-chymotrypsin. This alkylation reaction occurs with a 1:1 stoichiometry and leads to the inactivation of the enzyme. [] This interaction has been studied by analyzing spectral changes upon enzyme modification and denaturation.

A: While specific spectroscopic data for 2-(bromoacetyl)naphthalene itself isn't detailed in the provided abstracts, studies utilizing this compound have employed various spectroscopic techniques for characterization. For instance, researchers have investigated the pH-dependent absorption spectra of 2-(bromoacetyl)naphthalene-modified α-chymotrypsin, comparing it to the model compound dimethyl(2-naphthoylmethyl)sulfonium bromide to understand the behavior of the attached naphthyl group within the enzyme's active site. [] Additionally, in the synthesis of 2-arylmorpholine hydrochloride derivatives, techniques like 1H NMR, 1H-1H COSY, IR, and MS were employed to confirm the structures of the synthesized compounds, which involved 2-(bromoacetyl)naphthalene as a starting material. []

A: Interestingly, the reaction rate between 2-(bromoacetyl)naphthalene and isopropylamine doesn't correlate with the solvent's dielectric constant. Instead, the reaction rate directly relates to the thermodynamic activity of the 2-(bromoacetyl)naphthalene reactant in that particular solvent. [] This observation suggests that solvent effects on this reaction are primarily governed by reactant activity rather than the solvent's polarity.

A: Yes, 2-(bromoacetyl)naphthalene has shown promise as a derivatizing agent in analytical techniques like HPLC. It can react with compounds like valproic acid [] and free fatty acids [] to form detectable derivatives. For instance, in analyzing free fatty acids in cocamidopropyl betaine, 2-(bromoacetyl)naphthalene, in conjunction with a crown ether catalyst, converts the fatty acids into their corresponding naphthacyl esters. These esters are then separated and quantified using HPLC. [] This derivatization approach enhances the sensitivity and detectability of the target compounds in complex mixtures.

A: While the provided abstracts mainly focus on α-chymotrypsin, there's evidence suggesting broader applications of 2-(bromoacetyl)naphthalene in protein studies. One example is its use in modifying a specific mutant of the peroxiredoxin enzyme from the organism Aeropyrum pernix K1. [] While details are limited in the abstract, this highlights the potential of 2-(bromoacetyl)naphthalene as a tool for investigating structure-function relationships in various proteins.

A: The reactions of 2-(bromoacetyl)naphthalene with dppm (bis(diphenylphosphino)methane) highlight its ability to participate in reactions yielding phosphonium salts and subsequently, phosphorus ylides. These reactions showcase the reactivity of the bromine atom in 2-(bromoacetyl)naphthalene towards nucleophilic substitution, allowing for the incorporation of the naphthyl moiety into more complex structures. [] Furthermore, the resulting ylides can act as ligands, forming complexes with metal ions like mercury(II), demonstrating the versatility of 2-(bromoacetyl)naphthalene as a building block in coordination chemistry. []

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